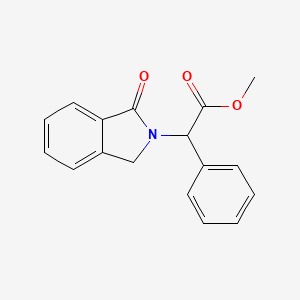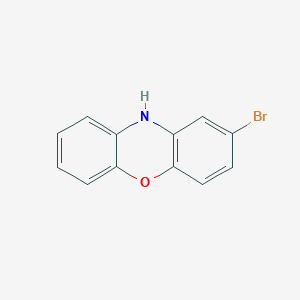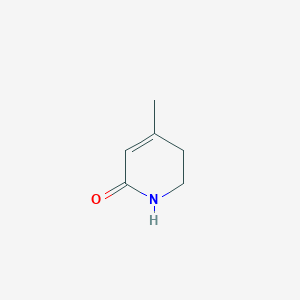
4-Methyl-1,2,5,6-tetrahydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1,2,5,6-tetrahydropyridin-2-one is a heterocyclic organic compound with the molecular formula C6H9NO. It is a derivative of tetrahydropyridine, characterized by the presence of a methyl group at the 4-position and a ketone group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,5,6-tetrahydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,2,5,6-tetrahydropyridine with an oxidizing agent to introduce the ketone functionality at the 2-position. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
化学反応の分析
Types of Reactions
4-Methyl-1,2,5,6-tetrahydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-methyl-1,2,5,6-tetrahydropyridin-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Methyl-1,2,5,6-tetrahydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 4-Methyl-1,2,5,6-tetrahydropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,4-Tetrahydropyridine: A simpler analog without the methyl and ketone substitutions.
2,3,4,5-Tetrahydropyridine: Another structural isomer with different substitution patterns
Uniqueness
4-Methyl-1,2,5,6-tetrahydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H9NO |
|---|---|
分子量 |
111.14 g/mol |
IUPAC名 |
4-methyl-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C6H9NO/c1-5-2-3-7-6(8)4-5/h4H,2-3H2,1H3,(H,7,8) |
InChIキー |
XVCSXURKBRBMDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Iodobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12967004.png)
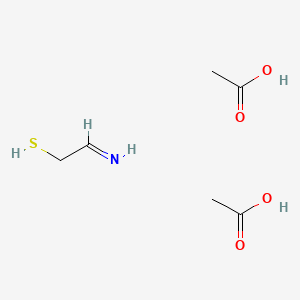
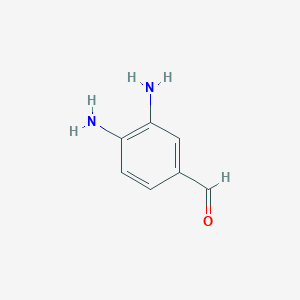
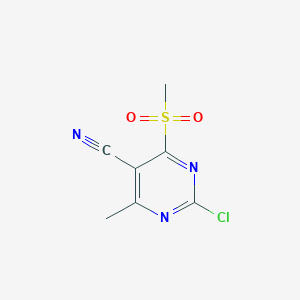
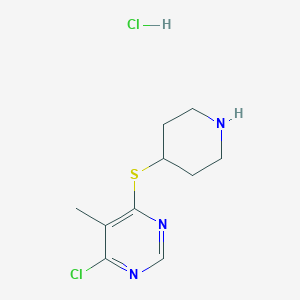

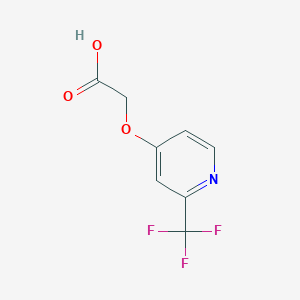
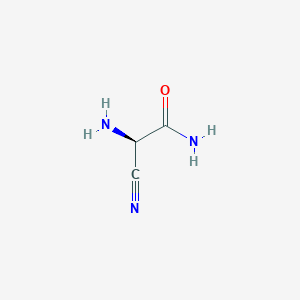
![6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12967056.png)
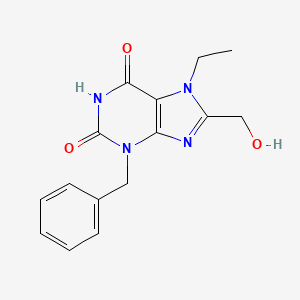
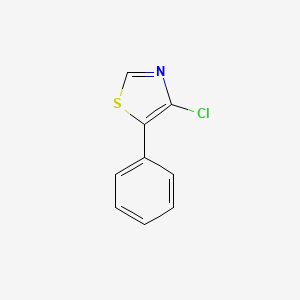
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)
